molecular formula C9H13N3O5 B1462380 Cytidine-5,6-d2 CAS No. 40632-25-5

Cytidine-5,6-d2

Cat. No. B1462380
CAS RN: 40632-25-5
M. Wt: 245.23 g/mol
InChI Key: UHDGCWIWMRVCDJ-SXFMXZDVSA-N
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Description

Cytidine-5,6-d2 is a labelled analogue of Cytidine . Cytidine is a nucleoside that participates in the biosynthesis of RNA . The molecular formula of this compound is C9H11D2N3O5 .


Synthesis Analysis

Cytidine synthesis involves the action of enzymes such as Uridine-Cytidine Kinase (UCK). In a study, the UCK gene was knocked out in E. coli using CRISPR/Cas9 technology, which led to an increase in cytidine production . Another study reported the rapid flow-based cross-coupling synthesis of a variety of C5-pyrimidine substituted nucleosides .


Molecular Structure Analysis

The molecular weight of this compound is 245.23 . The InChI Key is UHDGCWIWMRVCDJ-SXFMXZDVSA-N . More detailed structural analysis may be found in specific scientific studies .


Chemical Reactions Analysis

Cytidine undergoes various chemical reactions. For instance, it can be acetylated to form N4-acetylcytidine (ac4C), a modification known to alter RNA structure and function . Another study reported the Suzuki-Miyaura coupling and Heck alkenylation of 5-Iodo-2’-deoxyuridine (or cytidine) for the synthesis of nucleoside analogues .


Physical And Chemical Properties Analysis

This compound appears as a white solid . It has a melting point of 215-216°C and a density of 1.9±0.1 g/cm3 . It is soluble in DMF and DMSO .

Scientific Research Applications

Enzymatic Activity and Inhibition

  • Cytidine Deaminase Activity : Cytidine deaminase from Escherichia coli has been shown to catalyze the hydrolytic deamination of 5,6-dihydrocytidine, indicating the enzyme's flexibility in acting on different substrates (Evans, Mitchell, & Wolfenden, 1975).

  • Inhibition Studies : Research has also focused on the inhibition of cytidine deaminase, an enzyme that deaminates cytidine and its analogs, by various inhibitors. This is relevant for understanding the metabolism of antineoplastic agents like cytosine arabinoside (ara-C) and 5-azacytidine (5-azaC) (Chabner et al., 1974).

Fluorescent Probes and DNA Methylation

  • Fluorescent Derivatives : The creation of fluorescent cytidine 5'-phosphate derivatives offers potential use in biochemical studies as probes or labels. These derivatives exhibit significant UV absorption and fluorescence, useful for biochemical analysis (Kochetkov et al., 1976).

  • DNA Methylation Studies : Studies on the nucleoside analog 5-azacytidine (5-aza-CR) have shown that it induces changes in the differentiated state of cultured cells and inhibits the methylation of newly synthesized DNA. This provides insights into the role of DNA modification in differentiation and the effects of cytidine analogs on cellular phenotypes (Jones & Taylor, 1980).

Biochemical and Cellular Applications

  • Cytidine Production Enhancement : Research on enhancing cytidine production, crucial for antiviral drug precursors, has been conducted in Escherichia coli. By co-expressing key enzymes in the pentose phosphate pathway, a significant increase in cytidine production was achieved, demonstrating a method to boost the synthesis of this nucleoside in microbial systems (Fang et al., 2013).

  • Ribonucleotide Reduction Inhibition : The deoxycytidine analogue 2',2'-difluorodeoxycytidine (dFdC) has been studied for its specific inhibition of DNA synthesis and its impact on deoxynucleoside triphosphate pools, offering insights into its mechanism as a cytotoxic agent (Heinemann et al., 1990).

  • Molecular Mechanisms of Nucleoside Recognition : Studies delineating the molecular mechanisms of nucleoside recognition by cytidine deaminase through virtual screening have identified novel inhibitors and substrates. This is crucial for understanding the interaction of antitumor drugs with cytidine deaminase and for designing drugs resistant to its action (Costanzi et al., 2011).

  • Membrane Phospholipid Synthesis : Cytidine has been shown to influence the synthesis of membrane phospholipids. Studies have demonstrated that cytidine, as cytidine 5′-diphosphate choline, is a major precursor in the synthesis of phosphatidylcholine, impacting cell membrane composition and function (G.-coviella & Wurtman, 1992).

Therapeutic Implications

  • Therapeutic Applications in Hemoglobin Synthesis Disorders : The use of 5-azacytidine, a cytidine analogue, in increasing gamma-globin synthesis in patients with beta-thalassemia suggests its potential as a treatment approach for hemoglobin synthesis disorders (Ley et al., 1982).

  • Enhancement of Antineoplastic Action : The inhibition of cytidine deaminase by zebularine, which enhances the antineoplastic action of 5-aza-2′-deoxycytidine, demonstrates a strategy for improving the effectiveness of DNA methylation inhibitors in cancer treatment (Lemaire et al., 2009).

Biochemical Analysis

Biochemical Properties

Cytidine-5,6-d2 is involved in several biochemical reactions, particularly in the synthesis and metabolism of nucleotides. It interacts with enzymes such as cytidine deaminase and uridine-cytidine kinase. Cytidine deaminase catalyzes the deamination of cytidine to uridine, while uridine-cytidine kinase phosphorylates cytidine to form cytidine monophosphate . These interactions are essential for the regulation of nucleotide pools within the cell and play a significant role in RNA and DNA synthesis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to enhance the synthesis of phosphatidylcholine, a major component of cell membranes, thereby supporting cellular stability and function . Additionally, this compound has been shown to increase the uptake of glutamate by astrocytes, which is crucial for maintaining neurotransmitter balance in the brain .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, modulating their activity. For instance, it enhances the activity of uridine-cytidine kinase, leading to increased phosphorylation of cytidine . This phosphorylation is a critical step in the synthesis of nucleotides, which are essential for DNA and RNA production. Furthermore, this compound can influence gene expression by acting as a precursor for cytidine triphosphate, which is involved in the synthesis of RNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing the synthesis of phospholipids and supporting cell membrane integrity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to support neuronal health and enhance cognitive function . At high doses, this compound can have toxic effects, including neuronal damage and oxidative stress . The median lethal dose (LD50) for this compound in animal models is significantly higher than that of non-deuterated cytidine, indicating its relative safety at therapeutic doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of nucleotides and phospholipids. It is phosphorylated by uridine-cytidine kinase to form cytidine monophosphate, which can be further phosphorylated to cytidine diphosphate and cytidine triphosphate . These nucleotides are essential for RNA and DNA synthesis and play a crucial role in cellular metabolism. Additionally, this compound can be deaminated by cytidine deaminase to form uridine, which is involved in the synthesis of other nucleotides .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up by nucleoside transporters, which facilitate its entry into cells . Once inside the cell, this compound can be distributed to various cellular compartments, including the nucleus and mitochondria, where it participates in nucleotide synthesis and other metabolic processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it is involved in the synthesis of nucleotides and phospholipids . It can also be transported to the nucleus, where it participates in RNA synthesis and gene expression . The localization of this compound is regulated by specific targeting signals and post-translational modifications that direct it to different cellular compartments .

properties

IUPAC Name

4-amino-5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGCWIWMRVCDJ-SXFMXZDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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